1-(5-((2-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea
Description
This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a urea group and at the 5-position with a 2-chlorobenzylthio moiety. The urea group is further modified with a 3,4-dimethoxyphenyl ring. The 2-chlorobenzyl group introduces steric and electronic effects, while the dimethoxy substituents enhance electron-donating capacity and solubility.
Properties
IUPAC Name |
1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S2/c1-25-14-8-7-12(9-15(14)26-2)20-16(24)21-17-22-23-18(28-17)27-10-11-5-3-4-6-13(11)19/h3-9H,10H2,1-2H3,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHXCIQKRQQFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-((2-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide or other suitable reagents.
Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions using 2-chlorobenzyl chloride and a suitable base.
Formation of Urea Derivative: The final step involves the reaction of the thiadiazole derivative with 3,4-dimethoxyaniline and an appropriate isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Thioether Formation at C-5 of Thiadiazole
The thiol group at C-5 reacts with 2-chlorobenzyl chloride via nucleophilic substitution to form the thioether linkage .
Reaction:
Conditions:
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Base: Triethylamine (Et₃N).
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Solvent: Acetonitrile (CH₃CN).
Key Data:
Urea Bridge Formation
The amine group at C-2 reacts with 3,4-dimethoxyphenyl isocyanate to form the urea linkage .
Reaction:
Conditions:
Key Data:
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IR (KBr): 3275 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C) .
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¹H NMR (DMSO-d₆): δ 9.25 (s, 1H, NH), 7.40–6.80 (m, 7H, Ar–H), 4.30 (s, 2H, SCH₂), 3.85 (s, 6H, OCH₃) .
Purification and Characterization
The crude product is recrystallized from DMF/water and analyzed via HPLC and mass spectrometry.
Analytical Data:
Mechanistic Insights
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Thiadiazole Formation: Base-mediated cyclization eliminates H₂S, forming the heterocyclic ring .
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Thioether Linkage: Et₃N deprotonates the thiol, enabling attack on the benzyl chloride electrophile .
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Urea Formation: Isocyanate reacts with the amine via nucleophilic addition-elimination .
Stability and Reactivity
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The thioether group is stable under acidic conditions but susceptible to oxidation .
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The urea moiety hydrolyzes slowly in strongly basic media (pH > 10) .
This synthesis leverages established methodologies for 1,3,4-thiadiazole functionalization, ensuring reproducibility and scalability for pharmacological studies .
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities, including:
- Anticancer Properties: Research has demonstrated that derivatives of thiadiazole, including this compound, possess significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (triple-negative breast cancer), and MCF7 (hormone-dependent breast cancer) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Activity: Thiadiazole derivatives are known for their antimicrobial properties. They have been tested against a range of pathogens and have shown effectiveness in inhibiting bacterial growth and fungal infections .
- Insecticidal and Fungicidal Effects: Compounds in this class have been reported to exhibit insecticidal and fungicidal activities, making them potential candidates for agricultural applications .
Case Study 1: Anticancer Activity Evaluation
A study investigated a series of thiadiazole derivatives for their anticancer efficacy. Among these, the compound demonstrated notable antiproliferative effects against MCF7 cells with an IC50 value comparable to standard chemotherapeutics like Etoposide. Molecular docking studies indicated strong binding affinity to key targets involved in cancer progression .
Case Study 2: Antimicrobial Screening
Another research effort focused on evaluating the antimicrobial potential of thiadiazole derivatives against various bacterial strains. The compound exhibited significant inhibition against Gram-positive bacteria, suggesting its utility as a lead compound for developing new antibiotics .
Comparative Analysis of Thiadiazole Derivatives
Mechanism of Action
The mechanism of action of 1-(5-((2-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Pathway Modulation: The compound may affect various signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Physicochemical Properties
Key structural variations among analogs lie in the substituents on the urea phenyl ring and the thiadiazole-attached thioether group. Below is a comparative analysis:
Key Observations:
- Electron-Donating vs.
- Thioether Modifications : The 2-chlorobenzylthio group in the target compound is structurally analogous to CAS 6372-28-7 but paired with a dichlorophenyl urea in the latter. This substitution pattern may influence target selectivity in biological assays .
- Biological Activity Trends: Analogs with halogenated phenyl groups (e.g., 4-fluorophenyl, 2,4-dichlorophenyl) show potent anticonvulsant activity, suggesting that electron-withdrawing groups may enhance CNS efficacy. The target’s methoxy groups could shift activity toward non-CNS targets .
Solubility and Pharmacokinetic Considerations
- Methoxy vs. Halogen Substituents : The dimethoxy groups in the target compound likely enhance aqueous solubility compared to chlorophenyl analogs. For instance, 3-(3,4-dichlorophenyl)-1,1-dimethylurea has a predicted logS of 3.7, whereas methoxy-rich analogs may achieve higher solubility .
Biological Activity
The compound 1-(5-((2-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea is a novel derivative of thiadiazole and urea that has gained attention due to its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound by reviewing relevant studies and findings.
Structural Characteristics
The compound features a thiadiazole ring linked to a urea moiety, which enhances its biological activity through various mechanisms. The presence of the 2-chlorobenzyl thio group and 3,4-dimethoxyphenyl substituent contributes to its lipophilicity and ability to penetrate cellular membranes effectively.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of thiadiazole derivatives. The compound has shown significant activity against various bacterial strains:
- In vitro studies demonstrated that derivatives with thiadiazole moieties exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiadiazole have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the range of 31.25 to 125 µg/mL .
Anticancer Activity
Thiadiazole derivatives have also been evaluated for their anticancer potential. The compound has been tested against different cancer cell lines:
- Cytotoxicity assays using the MTT method revealed that certain derivatives can inhibit the growth of breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines with IC50 values ranging from 10 to 30 µM . The structural modifications in the thiadiazole ring significantly influence their anticancer efficacy.
Urease Inhibition
Urease inhibitors are crucial in treating conditions like urease-related infections. The compound has shown promising urease inhibitory activity:
- In a comparative study, similar thiadiazole derivatives exhibited IC50 values ranging from 0.87 to 8.32 µM against urease enzymes . The specific compound's structure enhances its binding affinity to the urease active site, making it a potential candidate for further development.
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiadiazole derivatives indicates that modifications on the thiadiazole ring and substituents can significantly alter biological activity:
| Compound | Substituent | Activity Type | IC50 (µM) |
|---|---|---|---|
| 6a | None | Urease Inhibition | 0.87 |
| 6d | 4-F | Urease Inhibition | 1.01 |
| 6c | 3-F | Urease Inhibition | 1.40 |
| 6b | 2-F | Urease Inhibition | 1.51 |
| - | - | Positive Control (Thiourea) | 22.54 |
This table illustrates that the presence of fluorine substituents enhances urease inhibition potency.
Case Studies
Several case studies have highlighted the biological activities of thiadiazole derivatives:
- Antifungal Activity : A study reported that certain thiadiazole derivatives exhibited significant antifungal activity against Phytophthora infestans, with EC50 values lower than traditional antifungal agents .
- Anti-inflammatory Effects : Thiadiazole derivatives have been shown to reduce inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases .
Q & A
Basic: What are the standard synthetic routes for preparing 1-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea?
The synthesis typically involves coupling a substituted thiadiazole amine with an isocyanate or urea precursor. A common method for analogous thiadiazole-urea derivatives involves:
- Step 1 : Reacting 4-chlorobenzoic acid with thiosemicarbazide in POCl₃ under reflux to form the 1,3,4-thiadiazole core .
- Step 2 : Functionalizing the thiadiazole with a 2-chlorobenzyl thioether group via nucleophilic substitution .
- Step 3 : Coupling the thiadiazole intermediate with 3,4-dimethoxyphenyl isocyanate in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the urea linkage .
Key Considerations : Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., ethanol/water mixtures) .
Advanced: How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation:
- Reaction Path Search : Use software like GRRM or Gaussian to model the coupling mechanism between the thiadiazole and urea moieties .
- Solvent Effects : Simulate solvent interactions (e.g., dichloromethane vs. toluene) to optimize reaction kinetics .
- Energy Profiling : Identify energy barriers for side reactions (e.g., hydrolysis of isocyanate intermediates) to adjust temperature or pH .
Validation : Compare computational results with experimental yields and spectroscopic data (e.g., IR, NMR) to refine models .
Basic: What spectroscopic techniques are critical for structural characterization?
- X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry of the thiadiazole and urea groups. For similar compounds, R-factors ≤ 0.068 have been achieved using single-crystal XRD .
- NMR : Use H/C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–7.5 ppm range) .
- IR Spectroscopy : Confirm urea C=O stretches (~1640–1680 cm⁻¹) and thiadiazole C=N vibrations (~1600 cm⁻¹) .
Advanced: How to resolve contradictions between computational predictions and experimental data?
Case Example : If DFT-predicted bond lengths deviate from XRD measurements:
- Re-examine Basis Sets : Use higher-level basis sets (e.g., B3LYP/6-311+G**) to improve accuracy .
- Thermal Motion Analysis : Account for thermal displacement parameters in XRD data that may distort bond length comparisons .
- Experimental Repetition : Conduct multiple syntheses to rule out impurities or polymorphic variations .
Basic: What biological activities are associated with structurally similar compounds?
Analogous 1,3,4-thiadiazole-urea derivatives exhibit:
- Antimicrobial Activity : MIC values ≤ 25 µg/mL against Staphylococcus aureus and E. coli due to thiadiazole-mediated membrane disruption .
- Antifungal Properties : Inhibition of Candida albicans via urea hydrogen bonding to fungal enzymes .
Methodology : Screen using broth microdilution assays and compare with control agents (e.g., fluconazole) .
Advanced: How to design experiments to study tautomerism or reactivity?
- Tautomerism Analysis : Use H NMR in DMSO-d₆ to detect thiol-thione equilibria (e.g., thione signals at δ 13–14 ppm) .
- Kinetic Studies : Track urea hydrolysis under varying pH using HPLC. For example, acidic conditions may cleave the urea bond, requiring stabilization with co-solvents .
- Electrochemical Profiling : Cyclic voltammetry can reveal redox-active sites (e.g., thiadiazole sulfur) for potential catalytic applications .
Basic: What statistical methods are recommended for optimizing reaction conditions?
- Design of Experiments (DoE) : Use a central composite design to evaluate variables (e.g., temperature, molar ratios, solvent polarity). For example, a 3³ factorial design reduced reaction steps for analogous triazole derivatives by 40% .
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., POCl₃ concentration vs. reflux time) to maximize yield .
Advanced: How to address solubility challenges in biological assays?
- Co-solvent Systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve bioavailability .
Basic: What are the degradation pathways under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
